1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(m-tolyl)-2-thiourea
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Overview
Description
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(m-tolyl)-2-thiourea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(m-tolyl)-2-thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with a suitable acylating agent to introduce the butyryl group. Finally, the thiourea moiety is introduced through a reaction with an isothiocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(m-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to introduce various functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(m-tolyl)-2-thiourea involves its interaction with specific molecular targets. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. Additionally, the thiourea moiety can form strong hydrogen bonds with amino acid residues, further enhancing its inhibitory effects. The compound may also interfere with cellular signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea: Similar structure but with a different substitution pattern on the aromatic ring.
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(m-tolyl)-2-urea: Similar structure but with a urea moiety instead of thiourea.
Uniqueness
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(m-tolyl)-2-thiourea is unique due to its specific substitution pattern and the presence of both quinazolinone and thiourea moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
72045-74-0 |
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Molecular Formula |
C27H26N4O2S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-methyl-N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C27H26N4O2S/c1-17(2)23(25(32)30-27(34)28-20-13-9-10-18(3)16-20)31-24(19-11-5-4-6-12-19)29-22-15-8-7-14-21(22)26(31)33/h4-17,23H,1-3H3,(H2,28,30,32,34) |
InChI Key |
BFYCJXKNBNAXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C(C(C)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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